3-(4-cyanophenyl)pyridine-4-carboxylic acid

Description

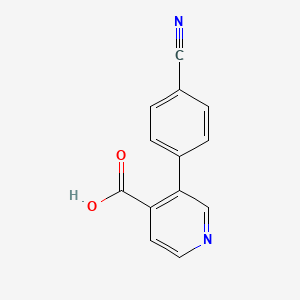

3-(4-Cyanophenyl)pyridine-4-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 4-position and a 4-cyanophenyl substituent at the 3-position. This structure combines the electron-withdrawing cyano group with the hydrogen-bonding capability of the carboxylic acid, making it a versatile scaffold for pharmaceutical and material science applications. Its molecular formula is C₁₃H₈N₂O₂, with a molecular weight of 224.22 g/mol (estimated) .

The compound’s key structural attributes include:

- 4-Carboxylic acid: Enhances solubility and enables salt formation or coordination chemistry.

- 3-(4-Cyanophenyl) group: Introduces steric bulk, hydrophobicity, and electronic effects.

Properties

IUPAC Name |

3-(4-cyanophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)12-8-15-6-5-11(12)13(16)17/h1-6,8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTFFCQLIWBFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686998 | |

| Record name | 3-(4-Cyanophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258614-33-3 | |

| Record name | 3-(4-Cyanophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Biological Applications

Research indicates that 3-(4-cyanophenyl)pyridine-4-carboxylic acid exhibits notable biological activities, making it a candidate for drug development. Its potential applications include:

- Antimicrobial Properties: Studies have suggested that this compound may exhibit activity against various bacterial strains, which could be valuable in developing new antibiotics.

- Anticancer Activity: Preliminary investigations have indicated that it may interact with biological targets involved in cancer pathways, suggesting its potential as an anticancer agent.

Medicinal Chemistry

The compound's structural features allow it to interact with specific molecular targets such as enzymes or receptors. This interaction is crucial for understanding its mechanism of action and therapeutic potential. The presence of functional groups enhances its ability to influence biological pathways associated with diseases .

Material Science Applications

In addition to its biological applications, this compound serves as a building block in the synthesis of complex organic molecules and coordination compounds. Its unique substitution pattern imparts distinct chemical and physical properties compared to similar compounds, making it particularly valuable for targeted applications in research and industry.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Studies: A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridine derivatives, including this compound, demonstrating its efficacy against Gram-positive bacteria.

- Cancer Research: Research reported in Cancer Letters highlighted the compound's potential to inhibit cell proliferation in various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.

- Coordination Chemistry: A study detailed the synthesis of metal complexes using this compound as a ligand, showcasing its ability to form stable coordination compounds useful in catalysis .

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound

Biological Activity

3-(4-Cyanophenyl)pyridine-4-carboxylic acid (CAS No. 1258614-33-3) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a carboxylic acid group and a cyanophenyl moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H9N2O2

- Molecular Weight : 217.21 g/mol

- Functional Groups : Pyridine, carboxylic acid, cyano

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, including methyltransferases. For instance, it was observed to influence arginine methylation processes in vitro, potentially affecting gene expression and cellular signaling pathways .

- Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator at certain neurotransmitter receptors, although specific details remain to be fully elucidated .

- Antimicrobial Activity : Some derivatives of pyridine carboxylic acids have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar activities against various pathogens .

Anticancer Activity

Recent studies have explored the anticancer potential of pyridine derivatives, including this compound. In vitro assays indicated that certain analogs could inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, derivatives with similar structures have shown promising results against various cancer cell lines, highlighting the need for further investigation into their mechanisms and efficacy .

Antimicrobial Properties

Research has indicated that compounds within the pyridine carboxylic acid family possess significant antibacterial and antifungal activities. A study examining a range of pyridine derivatives found that modifications at specific positions could enhance their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Study on Methyltransferase Inhibition

In an investigation focused on small-molecule enhancers of arginine methylation, this compound was included in a series of compounds tested for their ability to modulate methyltransferase activity. The results revealed that while some derivatives inhibited methylation processes, others enhanced them significantly .

Antiviral Activity Evaluation

A related study analyzed the antiviral properties of pyridine derivatives against viral strains. The findings suggested that structural modifications could lead to improved interaction with viral proteins, thereby enhancing antiviral efficacy .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Carboxylic Acid Derivatives

3-(4-Methylphenyl)-4-Pyridinecarboxylic Acid

- Structure: Differs by replacing the cyano group with a methyl group.

- Molecular Weight : 213.23 g/mol .

- Key Differences: The methyl group increases lipophilicity (logP ~1.5 vs. The cyano group’s electron-withdrawing nature may enhance metabolic stability compared to the methyl group .

4-(4-Carboxyphenyl)Pyridine-3-Carboxylic Acid

Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid Derivatives

These compounds, such as 3-(4-ethylphenyl)-6-(4-carboxymethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid , replace the pyridine core with a pyrazolo-pyridine fused ring system .

Pyrrolidine-3-Carboxylic Acid Derivatives

Examples include (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid, which replaces the pyridine ring with a pyrrolidine .

Thieno[2,3-b]Pyridine-2-Carboxylic Acid Derivatives

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid incorporates a sulfur-containing thienopyridine core .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 3-(4-Cyanophenyl)pyridine-4-carboxylic acid | Pyridine | 4-Cyanophenyl, COOH | 224.22 | Enzyme inhibition, PPAR activation |

| 3-(4-Methylphenyl)-4-pyridinecarboxylic acid | Pyridine | 4-Methylphenyl, COOH | 213.23 | Material science |

| 6-(4-Carboxymethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Pyrazolo-pyridine | 4-Carboxymethylphenyl, COOH | 363.35 | β-lactamase inhibition |

| (3R,4S)-4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid | Pyrrolidine | 4-Cyanophenyl, COOH | 232.24 | Chiral drug development |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-cyanophenyl)pyridine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation and cyclization. For example, a route analogous to involves reacting substituted benzaldehyde derivatives with aminopyridine precursors under Pd/Cu catalysis in solvents like DMF or toluene. Key factors include:

- Catalyst selection : Pd or Cu catalysts improve cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification (e.g., column chromatography) to remove byproducts .

- Temperature control : Reactions often proceed at 80–120°C to balance yield and side reactions.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Condensation | 4-Cyanobenzaldehyde, aminopyridine, DMF, 100°C | 65–70 | 90 | |

| Cyclization | Pd(OAc)₂, toluene, reflux | 75–80 | 95 |

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The pyridine ring protons appear as distinct doublets (δ 8.2–8.6 ppm), while the cyanophenyl group shows aromatic signals at δ 7.5–7.8 ppm. Carboxylic acid protons (if free) are observed at δ 12–13 ppm ( ) .

- FT-IR : Stretching vibrations for -CN (~2220 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., 265.25 g/mol).

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the synthesis of pyridine-4-carboxylic acid derivatives, and how can they be mitigated?

- Methodological Answer : Competing cyclization pathways (e.g., oxazole vs. pyridine ring formation) can lead to regioisomers. Strategies include:

- Directed metalation : Use directing groups (e.g., -Bpin) to control substitution patterns .

- Computational modeling : DFT calculations predict favorable transition states for desired pathways.

- Contradiction Analysis : and report conflicting yields for similar substrates, likely due to solvent polarity effects. Lower-polarity solvents (toluene) favor pyridine cyclization over oxazole byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.